2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS No.: 39828-47-2
Cat. No.: VC21281493
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39828-47-2 |
|---|---|
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) |
| Standard InChI Key | XJSWLMGZMRUNLP-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=O)N1)C(=O)O |
| Canonical SMILES | C1=C(NC(=O)N1)C(=O)O |
Introduction
Chemical Structure and Identification
2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound characterized by an imidazole ring with a carbonyl group at position 2 and a carboxylic acid group at position 4. This structural arrangement contributes to its versatility in various chemical interactions and biological functions. The compound is identified by its Chemical Abstracts Service (CAS) registry number 39828-47-2, providing a unique identifier for this specific chemical entity . The compound is also known by several synonyms, including glyoxalone-4-carboxylic acid, 2-oxo-4-imidazoline-4-carboxylic acid, and 2-hydroxy-1H-imidazole-4-carboxylic acid, among others, reflecting its structural features and chemical properties in different nomenclature systems .
Molecular Characteristics
The molecular formula of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is C4H4N2O3, with a molecular weight of 128.09 g/mol . The compound contains two nitrogen atoms within its imidazole ring structure, along with three oxygen atoms distributed between the carbonyl group and the carboxylic acid functionality. This particular arrangement of atoms contributes to its distinct chemical behavior, especially in terms of hydrogen bonding capabilities and acid-base properties.
Structural Representation
The compound's structure can be represented by its InChI (International Chemical Identifier) string: InChI=1/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) . This standardized notation provides a unique representation of the compound's structure, enabling precise identification and differentiation from similar compounds. The structure features an unsaturated five-membered ring with nitrogen atoms at positions 1 and 3, a carbonyl group at position 2, and a carboxylic acid substituent at position 4.
Physical Properties
2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid appears as a white powder under standard conditions, making it easily identifiable and manageable in laboratory and industrial settings . The compound exhibits specific physical properties that influence its handling, storage, and applications in various contexts. Understanding these properties is essential for researchers and practitioners working with this compound.
Physical Characteristics Data
The following table summarizes the key physical properties of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid:
Biological Activities and Functions
2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibits several noteworthy biological activities that make it valuable in various scientific and medical applications. The compound's functionality stems from its unique structural features, which enable specific molecular interactions with biological systems. Research has identified several key areas of biological significance for this compound.
Precursor Role in Pharmaceutical Synthesis
One of the primary functions of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is its role as a precursor for synthesizing various biologically active compounds . The versatile structure of this compound makes it a valuable building block in pharmaceutical research and development. Chemists can modify its structure to create derivatives with enhanced pharmacological properties, contributing to the discovery of novel therapeutic agents. The imidazole ring, in particular, is a common structural motif in many pharmaceuticals, making this compound especially valuable in drug discovery efforts.
Antioxidant Properties
Research suggests that 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives may possess significant antioxidant properties . Antioxidants play a crucial role in protecting cells from damage caused by free radicals and oxidative stress, which are implicated in aging processes, inflammatory diseases, and certain cancers. The compound's potential ability to scavenge free radicals and neutralize their harmful effects may provide therapeutic benefits in preventing or managing oxidative stress-related disorders. This antioxidant activity represents an important area for further investigation and potential clinical applications.
Metal Chelation Capabilities
A particularly significant biological function of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is its metal chelating ability . The compound has demonstrated chelating properties with various metal ions, including copper, zinc, and iron. Chelation therapy has important applications in medicine, particularly for treating heavy metal poisoning and certain metabolic disorders. The compound's ability to form stable complexes with metal ions may also be relevant in biochemical research, where metal ion homeostasis plays crucial roles in cellular functions and disease mechanisms.
Applications in Research and Industry
The versatile nature of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid lends itself to diverse applications across scientific disciplines and industrial sectors. Its unique chemical structure and biological activities make it valuable in numerous contexts where specialized organic compounds are required.
Pharmaceutical Research and Development
In pharmaceutical research, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid serves as an important scaffold for developing new drug candidates . The imidazole ring is present in many pharmacologically active compounds, including antifungal drugs, histamine receptor antagonists, and certain antibiotics. By using this compound as a starting point, medicinal chemists can explore structure-activity relationships and develop derivatives with enhanced therapeutic properties. The compound's structural features allow for various modifications to improve pharmacokinetic properties, target specificity, or reduce potential side effects.
Antioxidant Research
The potential antioxidant properties of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid make it relevant in research on oxidative stress and related conditions . Scientists studying age-related diseases, inflammatory conditions, and cellular damage mechanisms may investigate this compound and its derivatives for their protective effects against oxidative damage. Such research could lead to the development of novel antioxidant therapies or nutritional supplements aimed at mitigating oxidative stress-related health issues.
Metal Chelation Applications
The metal chelating properties of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid open avenues for applications in chelation therapy and metal ion sequestration . This capability could be harnessed for treating metal poisoning, developing environmental remediation strategies for heavy metal contamination, or creating specialized analytical reagents for metal detection. Furthermore, the compound's interaction with biologically relevant metals like zinc and iron suggests potential applications in studying metal homeostasis in biological systems and associated disorders.
Current Research Trends and Future Directions
Research involving 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid continues to evolve, with several promising directions emerging in recent scientific literature. While the search results provide limited information on current research specifically focused on this compound, its structural features and reported properties suggest several potential areas for future investigation.
Drug Discovery Applications
The compound's role as a precursor for biologically active molecules positions it as a valuable tool in drug discovery efforts . Future research may explore novel derivatives with enhanced pharmacological properties or targeted activities against specific disease mechanisms. The imidazole scaffold presents opportunities for developing compounds with applications in antimicrobial, anticancer, or central nervous system disorders, among others. Structure-activity relationship studies could help identify the most promising modifications for specific therapeutic targets.
Advanced Metal Chelation Studies
Given the compound's demonstrated ability to chelate various metal ions, including copper, zinc, and iron, further research could explore optimized formulations for specific chelation applications . This might include developing improved chelation therapies for metal poisoning, creating new imaging agents that rely on metal complexation, or investigating the compound's potential role in treating disorders of metal metabolism. Detailed studies of the chelation mechanisms and the resulting complexes could provide valuable insights for these applications.
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